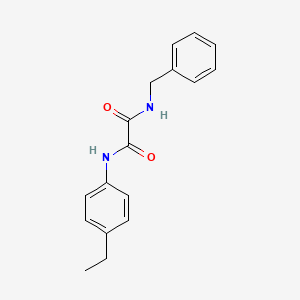

N-benzyl-N'-(4-ethylphenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N'-(4-ethylphenyl)oxamide, also known as BEPO, is a chemical compound that has gained significant interest in scientific research due to its unique properties. BEPO is a white crystalline solid that is insoluble in water but soluble in organic solvents. Its chemical formula is C20H21NO, and it has a molecular weight of 295.39 g/mol.

Scientific Research Applications

Synthesis of Novel Compounds

Research indicates the use of related oxamide derivatives in the synthesis of novel compound series with potential biological applications. For example, a study highlighted the synthesis of α-ketoamide derivatives through the reaction of N-acetylisatin with 4-aminobenzoic acid, followed by coupling to different amino acid esters using a specific reagent combination for improved yield and purity. These synthesized compounds were then characterized using various analytical techniques (El‐Faham et al., 2013).

Medicinal Chemistry and Biological Activities

Another significant area of application involves the synthesis of benzamide derivatives for their potential in medicinal chemistry, particularly as inhibitors or modulators of biological processes. For instance:

A study reported the synthesis and characterization of benzamide derivatives, evaluated for their inhibitory activity against specific enzymes, indicating their potential for further applications in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

The discovery of a compound designed to selectively inhibit histone deacetylase (HDAC), showing promise as an anticancer drug. This highlights the role of certain benzamide derivatives in cancer therapy by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

The development of novel anti-tubercular agents through the synthesis of benzamide derivatives, showcasing their promising activity against Mycobacterium tuberculosis. This research underlines the importance of these compounds in developing new treatments for tuberculosis (Nimbalkar et al., 2018).

properties

IUPAC Name |

N-benzyl-N'-(4-ethylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-2-13-8-10-15(11-9-13)19-17(21)16(20)18-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQRUHNLADPHSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)

![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)

![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B2399902.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)